methyl (2S)-2-(tert-butoxycarbonylamino)-2-(oxetan-3-yl)acetate
CAS No.: 2089671-19-0
Cat. No.: VC11716000
Molecular Formula: C11H19NO5
Molecular Weight: 245.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2089671-19-0 |
|---|---|
| Molecular Formula | C11H19NO5 |
| Molecular Weight | 245.27 g/mol |
| IUPAC Name | methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxetan-3-yl)acetate |
| Standard InChI | InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-8(9(13)15-4)7-5-16-6-7/h7-8H,5-6H2,1-4H3,(H,12,14)/t8-/m0/s1 |
| Standard InChI Key | AEEKGWYJXBGAMG-QMMMGPOBSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](C1COC1)C(=O)OC |
| SMILES | CC(C)(C)OC(=O)NC(C1COC1)C(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)NC(C1COC1)C(=O)OC |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a stereochemically defined α-carbon center ((2S)-configuration) bonded to:
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A tert-butoxycarbonyl (Boc) group, which acts as a protective moiety for the primary amine.
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An oxetan-3-yl ring, a four-membered oxygen-containing heterocycle that introduces conformational rigidity.
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A methyl ester group at the carboxyl terminus, enhancing solubility in organic solvents.
The oxetane ring’s strain (approximately 25–30 kcal/mol) and its ability to mimic transition states in enzymatic reactions make it pharmacologically relevant .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₉NO₅ | |
| Molecular Weight | 245.27 g/mol | |
| Boiling Point | Not reported (decomposes >200°C) | |
| Solubility | Soluble in THF, DCM, DMF | |
| Optical Rotation ([α]₂₀^D) | +12.5° (c=1, CHCl₃) |
Synthesis and Reaction Pathways
Industrial Synthesis
The compound is synthesized via a three-step sequence:
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Amino Acid Activation: L-Serine or a similar β-hydroxy amino acid is esterified to form methyl (2S)-2-amino-2-(oxetan-3-yl)acetate.
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Boc Protection: The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions (e.g., NaHCO₃/THF) .
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Purification: Chromatographic techniques (e.g., silica gel) yield >95% purity, critical for pharmaceutical applications.
Key Reaction Mechanisms
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Boc Deprotection: Achieved via trifluoroacetic acid (TFA) in dichloromethane, selectively removing the Boc group without affecting the oxetane or ester.
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Peptide Coupling: The deprotected amine participates in amide bond formation using coupling agents like HBTU or PyBOP .
Applications in Medicinal Chemistry
Peptide Synthesis
The Boc group’s orthogonal protection strategy enables sequential peptide elongation. For example, the compound has been used to synthesize:
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Protease Inhibitors: Analogues targeting N-acylethanolamine acid amidase (NAAA), a lysosomal enzyme involved in inflammation .
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Oxetane-Containing Peptidomimetics: These mimic natural peptide substrates while resisting enzymatic degradation due to the oxetane’s rigidity .
Table 2: Biological Activity of Derivatives
| Derivative | Target Enzyme | IC₅₀ (nM) | Source |
|---|---|---|---|
| 5-Phenylpentyl carbamate | NAAA | 12 ± 3 | |
| Oxetane-pyrrolidinone hybrid | Proteasome | 280 ± 40 |
Comparative Analysis with Structural Analogues
Methyl (2R)-2-(Benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate
This analogue replaces the Boc group with a benzyloxycarbonyl (Cbz) moiety. Key differences include:
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Deprotection Conditions: Cbz requires hydrogenolysis (H₂/Pd-C), whereas Boc uses acidic conditions.
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Steric Effects: The benzyl group increases steric hindrance, reducing coupling efficiency in solid-phase synthesis.
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